molecular formula C15H13N3O3S2 B2389630 1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207002-29-6

1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2389630
CAS No.: 1207002-29-6
M. Wt: 347.41
InChI Key: YGXYYSIEQOCPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research on related benzothiazole and thiourea derivatives indicates significant anticancer activity. For instance, compounds with benzothiazole scaffolds have been investigated for their ability to inhibit kinase activities and disrupt microtubule assembly, showcasing broad-spectrum antitumor activity against several cancer cell lines (Abdel-Rahman et al., 2021). Furthermore, novel thiourea-/urea-benzimidazole derivatives have been synthesized and identified as potential anticancer agents, demonstrating significant cytotoxicity against breast cancer cell lines (Siddig et al., 2021).

Antioxidant Properties

Benzothiazoles and their derivatives also exhibit antioxidant activities, effectively inactivating reactive chemical species. A study on new benzothiazole derivatives revealed their potent antioxidant activity during the initial phase of acetaminophen toxicity, highlighting their capability to increase reduced glutathione content and decrease malondialdehyde levels, indicative of their protective effects against oxidative stress (Cabrera-Pérez et al., 2016).

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have been extensively explored. Studies have focused on developing new synthetic routes, understanding their structural properties, and evaluating their biological activities. For example, the synthesis of novel thiourea and urea derivatives incorporating the benzimidazole group as anticancer agents has been reported, along with their structural confirmation via spectroscopic techniques (Siddig et al., 2021).

Antimicrobial and Antitumor Activities

Derivatives of benzothiazoles have been synthesized and evaluated for their antimicrobial and antitumor activities. A study highlighted the preparation of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, showing promising antimicrobial activity against selected bacterial strains and fungal pathogens. Moreover, these compounds exhibited significant cytotoxicity against cervical cancer (HeLa) cell lines in preliminary MTT cytotoxicity studies (Shankar et al., 2017).

Properties

IUPAC Name

1-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(16-8-9-2-1-5-22-9)18-15-17-10-6-11-12(7-13(10)23-15)21-4-3-20-11/h1-2,5-7H,3-4,8H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXYYSIEQOCPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.